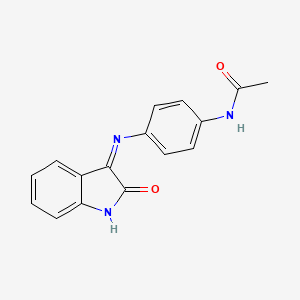

3-((4-Acetamidophenyl)imino)indolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((4-Acetamidophenyl)imino)indolin-2-one is a compound with the molecular formula C16H13N3O2 and a molecular weight of 279.29 g/mol . This compound is part of the indole derivative family, which is known for its significant biological and pharmacological activities . Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .

Méthodes De Préparation

The synthesis of 3-((4-Acetamidophenyl)imino)indolin-2-one involves several steps. One common method includes the reaction of 4-acetamidobenzaldehyde with isatin in the presence of a suitable catalyst . The reaction conditions typically involve refluxing the reactants in a solvent such as ethanol or methanol for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Biological Activities

3-((4-Acetamidophenyl)imino)indolin-2-one has been investigated for several biological activities:

- Anticancer Properties: Research indicates that derivatives of indolinone, including this compound, exhibit potent anticancer activities. They may inhibit receptor tyrosine kinases (RTKs), which are critical targets in cancer therapy . For instance, compounds similar to this one have been shown to affect cell proliferation and migration in various cancer cell lines .

- Antiviral and Anti-inflammatory Effects: The compound has also been studied for its potential antiviral and anti-inflammatory properties. It may interact with specific molecular targets to modulate inflammatory pathways or inhibit viral replication .

Synthetic Methodologies

The synthesis of this compound typically involves:

- Starting Materials: The reaction generally employs isatin and 4-acetamidobenzaldehyde.

- Reaction Conditions: The synthesis can be facilitated under acidic or basic conditions, often using solvents like ethanol or DMF (Dimethylformamide) .

Case Studies:

- Cancer Treatment: A study highlighted the efficacy of indolinone derivatives in treating chronic myeloid leukemia (CML). These compounds were shown to inhibit the proliferation of K562 cells, a model for CML, indicating their potential as therapeutic agents .

- Mechanism of Action: The mechanism involves the inhibition of specific kinases associated with tumor growth and metastasis. For example, compounds like Nintedanib, which share structural similarities with indolinones, target vascular endothelial growth factor receptors (VEGFRs), leading to reduced angiogenesis in tumors .

Industrial Applications

Beyond medicinal chemistry, this compound is being explored for its potential in material science. Its unique chemical structure may contribute to the development of advanced materials with enhanced thermal stability and specific mechanical properties .

Mécanisme D'action

The mechanism of action of 3-((4-Acetamidophenyl)imino)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha by modulating signaling pathways like the Akt, MAPK, and NF-κB pathways . This inhibition leads to reduced inflammation and potential therapeutic effects in inflammatory diseases .

Comparaison Avec Des Composés Similaires

3-((4-Acetamidophenyl)imino)indolin-2-one can be compared with other indole derivatives, such as:

3-(3-Hydroxyphenyl)indolin-2-one: This compound also exhibits anti-inflammatory properties but with different potency and efficacy.

Indole-3-acetic acid: A plant hormone with diverse biological activities, including growth regulation and stress response.

Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

3-((4-Acetamidophenyl)imino)indolin-2-one is a compound belonging to the indole derivatives class, which has garnered attention due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indolin-2-one core with an acetamido group attached to a phenyl ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is known to inhibit specific enzymes involved in critical pathways such as inflammation and cancer cell proliferation. For instance, the compound may modulate the activity of receptor tyrosine kinases (RTKs), which are significant in cancer therapy .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Studies have reported that derivatives of indolinone compounds can reduce inflammation by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .

- Antiviral Properties : Some studies suggest that this compound may possess antiviral properties, particularly against Hepatitis C virus (HCV), where it inhibits viral replication .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Anticancer Studies :

Cell Line IC50 (µM) Mechanism MCF-7 15.5 Apoptosis induction HT-29 20.3 Cell cycle arrest -

Anti-inflammatory Activity :

Cytokine IC50 (µM) TNF-α 1.9 IL-6 1.7 - Antiviral Activity :

Propriétés

IUPAC Name |

N-[4-[(2-oxo-1H-indol-3-ylidene)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-10(20)17-11-6-8-12(9-7-11)18-15-13-4-2-3-5-14(13)19-16(15)21/h2-9H,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUOJCIRRUNIBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.